1-(benzenesulfonyl)-1H-indole-2-sulfonamide
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Overview
Description
1-(Benzenesulfonyl)-1H-indole-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound is characterized by the presence of both benzenesulfonyl and indole-2-sulfonamide groups, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide typically involves the reaction of benzenesulfonyl chloride with indole-2-sulfonamide under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and consistency.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-1H-indole-2-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted sulfonamides and sulfonyl derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-1H-indole-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s antibacterial or anticancer effects .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-1H-indole-2-sulfonamide can be compared with other sulfonamide derivatives, such as benzenesulfonamide and indole-2-sulfonamide. While all these compounds share the sulfonamide group, this compound is unique due to the presence of both benzenesulfonyl and indole-2-sulfonamide groups, which confer distinct chemical and biological properties .
Similar compounds include:
- Benzenesulfonamide
- Indole-2-sulfonamide
- N-(benzenesulfonyl)indole derivatives
These compounds are often used in similar applications but may differ in their specific activities and mechanisms of action.
Properties
Molecular Formula |
C14H12N2O4S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indole-2-sulfonamide |
InChI |
InChI=1S/C14H12N2O4S2/c15-21(17,18)14-10-11-6-4-5-9-13(11)16(14)22(19,20)12-7-2-1-3-8-12/h1-10H,(H2,15,17,18) |
InChI Key |
IVZXKRNKHKZBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2S(=O)(=O)N |
Origin of Product |
United States |
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